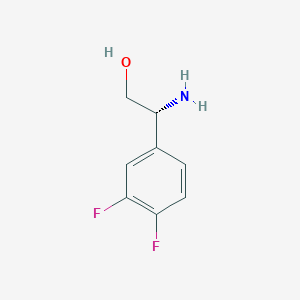

(R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Description

Significance of Enantiomerically Pure Building Blocks in Asymmetric Synthesis

The concept of chirality is central to the function of biological systems. A molecule is chiral if it is non-superimposable on its mirror image; these two mirror-image forms are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, they often exhibit profoundly different biological activities. For a pharmaceutical agent, one enantiomer may provide the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects. This biological reality underscores the critical importance of producing single-enantiomer drugs.

Convergent strategies in asymmetric synthesis, which involve assembling complex molecules from smaller, pre-synthesized fragments, depend on the availability of enantiomerically pure building blocks. nih.gov These building blocks, often derived from the "chiral pool" of naturally occurring substances like amino acids or carbohydrates, or produced through sophisticated catalytic methods, serve as the foundational components for constructing larger, optically active molecules. nih.gov The ability to synthesize compounds in an enantiomerically pure form is crucial for developing new pharmaceuticals with improved efficacy and reduced adverse effects, and it plays a vital role in drug discovery by enabling the creation of libraries of pure compounds for high-throughput screening. nih.gov

Role of β-Amino Alcohols as Chiral Ligands and Organocatalysts

Within the family of chiral amino alcohols, the 1,2- or β-amino alcohol motif is particularly versatile. These compounds have been extensively developed and utilized in two primary capacities in asymmetric catalysis: as chiral ligands for metal-based catalysts and as metal-free organocatalysts. chembk.comnih.gov

As chiral ligands, the amino and hydroxyl groups of β-amino alcohols can coordinate to a metal center, forming a rigid chiral environment that directs the stereochemical outcome of a reaction. nih.govfrontiersin.org This strategy has proven highly effective in a multitude of transformations, including the enantioselective addition of dialkylzinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones and imines. frontiersin.orgorgsyn.org The inherent rigidity of some β-amino alcohol structures, such as those based on an indane ring system, is crucial for achieving high levels of enantioselectivity in these metal-catalyzed processes. frontiersin.org

In a separate capacity, β-amino alcohols function as efficient organocatalysts, obviating the need for metal catalysts. sigmaaldrich.com These simple, stable, and often easily prepared molecules can catalyze a range of asymmetric reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, aldol (B89426) reactions, and Michael additions. chembk.comsigmaaldrich.com The catalytic activity stems from the bifunctional nature of the molecule; the amino group can act as a Lewis base or form an enamine or iminium ion intermediate, while the hydroxyl group can form hydrogen bonds to activate the substrate and control the stereochemistry of the transition state. sigmaaldrich.com

Overview of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol within the Chiral β-Arylethanolamine Class

This compound is a specific member of the chiral β-arylethanolamine class. This classification denotes a β-amino alcohol structure where the chiral carbon bearing the amino and hydroxyl-adjacent groups is also attached to an aromatic ring. The "(R)" designation specifies the absolute stereochemistry at this chiral center. The presence of two fluorine atoms on the phenyl ring at the 3 and 4 positions is a key structural feature.

| Property | Value |

|---|---|

| CAS Number | 277295-93-9 chembk.comachemblock.com |

| Molecular Formula | C₈H₉F₂NO chembk.comachemblock.com |

| Molecular Weight | 173.16 g/mol achemblock.com |

| IUPAC Name | (R)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol achemblock.com |

The difluorinated phenyl motif is of significant interest in medicinal chemistry, as the inclusion of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. While specific applications for this compound are not extensively detailed in public literature, its structural class is highly valued. For instance, the closely related analogue, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a key chiral intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. nih.govacs.orgacs.org The 3,5-difluorophenyl ethanolamine (B43304) scaffold is also utilized as a key chiral building block for pharmaceutical intermediates targeting neurological and psychiatric disorders. myskinrecipes.com This positions this compound as a valuable building block belonging to a class of compounds with demonstrated utility in the synthesis of active pharmaceutical ingredients (APIs).

Research Landscape and Current Challenges in the Synthesis and Application of Chiral β-Arylethanolamines

The efficient and stereoselective synthesis of chiral β-arylethanolamines is an area of active research, driven by their importance as pharmaceutical intermediates. A primary synthetic route involves the asymmetric reduction of a corresponding prochiral α-amino ketone or, more commonly, an α-haloacetophenone precursor. The main challenge lies in achieving high levels of stereoselectivity to produce a single enantiomer in high yield. nih.gov

Modern synthetic chemistry has addressed this challenge through several innovative catalytic strategies:

Biocatalysis : The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally friendly approach. These enzymes can reduce prochiral ketones with exceptionally high enantioselectivity (>99.9% ee) under mild reaction conditions. acs.org However, challenges in biocatalysis can include limited substrate scope and the difficulty of achieving high substrate concentrations, which is a key factor for industrial-scale production. acs.org

Chemical Catalysis : Transition-metal catalysts paired with chiral ligands are a well-established method. For example, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a common method for the asymmetric reduction of ketones, capable of producing chiral alcohols with high enantiomeric excess (e.g., 93-95% ee). acs.org More recent developments include highly efficient iridium-based catalysts that can achieve excellent diastereo- and enantioselectivities (>99% ee) in the asymmetric hydrogenation of α-amino β-ketoesters. rsc.org

The ongoing research landscape focuses on developing more efficient, cost-effective, and sustainable methods. This includes discovering more robust enzymes, designing novel and more active metal catalysts and ligands, and optimizing reaction conditions to improve yields and selectivity. dntb.gov.uamdpi.com The overarching goal is to streamline the synthesis of these valuable chiral building blocks to support the development of new and improved pharmaceuticals.

| Method | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductase (KRED) | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) acs.org | >99.9% acs.org | Environmentally friendly; very high selectivity; operates in aqueous media. acs.org |

| Chemical Reduction | (S)-2-Me-CBS / Borane-THF | 2-chloro-1-(3,4-difluorophenyl)ethanone acs.org | 93-95% acs.org | Well-established method; broad substrate scope; uses stoichiometric reagents. acs.org |

| Asymmetric Hydrogenation | Iridium / f-phamidol ligand | Aryl α-dibenzylamino β-ketoesters rsc.org | up to >99% rsc.org | High efficiency and selectivity; operates via dynamic kinetic resolution. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJNHFPGJRBNQM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Amino 2 3,4 Difluorophenyl Ethanol

Enantioselective Synthesis Routes to Chiral 2-Amino-2-(3,4-difluorophenyl)ethanol (B3034751)

The primary challenge in synthesizing (R)-2-Amino-2-(3,4-difluorophenyl)ethanol lies in the stereoselective formation of the chiral center. Researchers have explored several strategies to achieve high enantiopurity, primarily categorized into two main approaches: the asymmetric reduction of a prochiral ketone and the asymmetric addition of nucleophiles to an imine.

Asymmetric Reduction of Ketone Precursors (e.g., 2-amino-1-(3,4-difluorophenyl)ethanones)

A prominent strategy for the synthesis of this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(3,4-difluorophenyl)ethanone. This method is advantageous as the ketone precursor can be readily prepared. The success of this approach hinges on the use of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. wikipedia.org This technique typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands. rsc.orgnih.gov While specific examples for the direct hydrogenation of 2-amino-1-(3,4-difluorophenyl)ethanone to yield the (R)-enantiomer are not extensively documented in publicly available literature, the general principles of asymmetric hydrogenation of α-amino ketones are well-established. mdpi.com

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Commonly used ligands for the asymmetric hydrogenation of ketones include those based on diphosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. The catalyst system, solvent, and reaction conditions (pressure, temperature) all play a significant role in the stereochemical outcome.

Table 1: Representative Catalysts and Conditions for Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| [Rh(COD)Cl]2 | (R)-BINAP | α-Amino Ketone | Methanol | 10 | 25 | >95 |

| RuCl2[(R)-BINAP] | (R)-BINAP | α-Amino Ketone | Ethanol (B145695) | 50 | 50 | >98 |

| [Ir(COD)Cl]2 | (R,R)-f-spirofos | α-Amino Ketone | Toluene | 30 | rt | >99 |

This table represents typical conditions and outcomes for the asymmetric hydrogenation of α-amino ketones and serves as a general reference in the absence of specific data for 2-amino-1-(3,4-difluorophenyl)ethanone.

Another effective method for the asymmetric reduction of 2-amino-1-(3,4-difluorophenyl)ethanone is the use of stoichiometric or catalytic amounts of chiral hydride reagents. These reagents are typically prepared by modifying common hydride sources, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4), with chiral ligands, often amino alcohols. wikipedia.orgrsc.org

The chiral ligand complexes with the metal hydride, creating a chiral environment that directs the hydride delivery to one face of the carbonyl group. The steric and electronic properties of both the substrate and the chiral ligand are critical in determining the degree of enantioselectivity.

Prominent examples of chiral ligands used for this purpose include (S)-prolinol and derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). The reaction conditions, such as the solvent and temperature, must be carefully optimized to maximize the enantiomeric excess.

Table 2: Chiral Hydride Reagents for Asymmetric Ketone Reduction

| Hydride Source | Chiral Ligand | Substrate Type | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| LiAlH4 | (S)-BINOL | Aromatic Ketone | THF | -78 | >90 |

| NaBH4 | (S)-Proline derivative | α-Amino Ketone | Ethanol | 0 | ~85 |

| Catecholborane | (R)-CBS catalyst | Aromatic Ketone | Toluene | -20 | >95 |

This table illustrates common chiral hydride systems for asymmetric ketone reductions. Specific performance for 2-amino-1-(3,4-difluorophenyl)ethanone would require experimental validation.

Asymmetric Addition Reactions to Imines

An alternative and powerful approach to constructing the chiral amino alcohol framework involves the asymmetric addition of a nucleophile to a C=N double bond of an imine. For the synthesis of this compound, this would typically involve an imine derived from 3,4-difluorobenzaldehyde.

The enantioselective addition of organometallic reagents, such as organolithium or Grignard reagents, to imines is a well-established method for the synthesis of chiral amines. researchgate.net To achieve enantioselectivity, a chiral auxiliary is often attached to the imine nitrogen, or a chiral ligand is used to modulate the reactivity of the organometallic reagent.

The use of N-sulfinyl imines, as developed by Ellman, is a particularly successful strategy. nih.gov The chiral sulfinyl group acts as a powerful stereodirecting group, leading to high diastereoselectivity in the addition of the organometallic reagent. Subsequent removal of the sulfinyl group yields the desired enantiomerically enriched amine.

Table 3: Asymmetric Addition of Organometallic Reagents to Imines

| Imine Substrate | Organometallic Reagent | Chiral Auxiliary/Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

| N-tert-Butanesulfinyl imine | MeMgBr | (R)-tert-Butanesulfinamide | Toluene | -48 | >95:5 |

| N-Benzyl imine | Et2Zn | (S)-BINOL | THF | 0 | >90:10 |

| N-Tosyl imine | PhLi | (-)-Sparteine | Diethyl ether | -78 | >98:2 |

This table provides examples of asymmetric organometallic additions to imines. The specific application to a 3,4-difluorophenyl-substituted imine for the synthesis of the target molecule would follow similar principles.

In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. nih.govnih.gov For the synthesis of chiral amino alcohols, organocatalytic asymmetric Mannich reactions or related additions to imines can be employed.

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, or chiral amines can catalyze the addition of nucleophiles to imines with high enantioselectivity. These catalysts operate by activating the imine through hydrogen bonding or by forming a transient, more reactive chiral intermediate. While specific applications of organocatalysis for the synthesis of this compound are not widely reported, the general methodologies hold significant promise for this transformation.

Table 4: Organocatalytic Asymmetric Additions to Imines

| Catalyst Type | Nucleophile | Imine Type | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| Chiral Phosphoric Acid | Silyl Ketene Acetal | N-Boc Imine | Toluene | -20 | >95 |

| Proline | Acetone | Aromatic Imine | DMSO | rt | ~70 |

| Cinchona Alkaloid Derivative | Malonate | N-Acyl Imine | Dichloromethane | -40 | >90 |

This table showcases the potential of organocatalysis for the asymmetric synthesis of chiral amines. The development of a specific protocol for the target molecule is an active area of research.

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis that involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries. In a potential synthetic route to this compound, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a 3,4-difluorophenylacetyl group. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation or hydroxylation. For the synthesis of the target amino alcohol, an electrophilic amination followed by reduction of the carbonyl group would be a plausible approach. The stereochemistry of the newly formed chiral center is directed by the steric hindrance of the substituent on the oxazolidinone ring. Finally, the chiral auxiliary is cleaved under mild conditions to afford the desired (R)-amino alcohol.

Another notable strategy is the Schöllkopf bis-lactim ether method, which is particularly effective for the asymmetric synthesis of α-amino acids and their derivatives. This method utilizes a chiral auxiliary derived from the cyclization of glycine (B1666218) and a chiral amino acid, typically valine. The resulting bis-lactim ether can be deprotonated to form a chiral glycine enolate. This enolate can then be reacted with an electrophile, in this case, a 3,4-difluorobenzyl halide, to introduce the desired substituted phenyl group with high diastereoselectivity. Subsequent hydrolysis of the bis-lactim ether yields the corresponding amino acid ester, which can then be reduced to the target this compound. The high diastereoselectivity is achieved due to the steric shielding of one face of the enolate by the bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine).

| Chiral Auxiliary | Key Reaction | Electrophile/Reagent | Intermediate | Cleavage |

| Evans Oxazolidinone | Asymmetric Amination | Electrophilic Amine Source | N-Acyloxazolidinone | Hydrolysis/Reduction |

| Schöllkopf Bis-lactim Ether | Diastereoselective Alkylation | 3,4-Difluorobenzyl Halide | Alkylated Bis-lactim Ether | Acid Hydrolysis & Reduction |

Chiral Pool Synthesis Approaches Utilizing Pre-existing Chirality

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, to synthesize more complex chiral molecules. L-Serine is a particularly attractive starting material for the synthesis of this compound due to its inherent chirality and functional groups that can be readily manipulated.

A potential synthetic pathway could commence with the protection of the amino and carboxylic acid groups of L-serine. The side-chain hydroxyl group can then be converted into a suitable leaving group, such as a tosylate or mesylate. This is followed by a nucleophilic substitution reaction with a 3,4-difluorophenyl organometallic reagent, such as a Grignard or organocuprate reagent, to introduce the desired aromatic ring. This key step proceeds with inversion of configuration, thus establishing the desired (R)-stereochemistry at the carbon bearing the amino group. Finally, deprotection of the amino and alcohol functionalities would yield the target molecule. The success of this approach hinges on the efficient and stereospecific displacement of the leaving group by the organometallic reagent.

| Chiral Pool Starting Material | Key Transformation Steps | Reagents for Key Steps | Stereochemical Outcome |

| L-Serine | Protection, Activation of -OH, Nucleophilic Substitution, Deprotection | TsCl/MsCl, 3,4-Difluorophenyl Grignard/Cuprate | Inversion of configuration to (R) |

Biocatalytic Approaches to the Enantiopure Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes offer high selectivity and operate under mild reaction conditions, often leading to cleaner and more efficient processes.

Kinetic resolution is a widely used biocatalytic strategy that involves the selective transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Lipases are a class of hydrolases that have been extensively used for the kinetic resolution of racemic alcohols and their derivatives. For the synthesis of this compound, a racemic mixture of the corresponding ester, for example, the acetate (B1210297) ester, can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The lipase would selectively hydrolyze the (R)-ester to the (R)-alcohol, leaving the (S)-ester unreacted. The (R)-alcohol can then be separated from the unreacted (S)-ester. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often very high.

Alternatively, the racemic amino alcohol can be resolved via lipase-catalyzed transesterification. In this case, the racemic alcohol is reacted with an acyl donor, such as ethyl acetate, in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for instance, the (S)-enantiomer, to form the (S)-ester, leaving the desired (R)-alcohol unreacted.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CAL-B) | Racemic 2-acetoxy-2-(3,4-difluorophenyl)ethylamine | Hydrolysis | This compound | >99% |

| Pseudomonas cepacia Lipase | Racemic 2-amino-2-(3,4-difluorophenyl)ethanol | Transesterification | This compound | High |

Amidases are another class of hydrolases that can be employed for the kinetic resolution of racemic amides. A potential strategy involves the preparation of a racemic N-acyl derivative of 2-amino-2-(3,4-difluorophenyl)ethanol. An enantioselective amidase can then be used to selectively hydrolyze the amide bond of one enantiomer, for example, the (R)-N-acyl derivative, to yield the (R)-amino alcohol and the corresponding carboxylic acid. The unreacted (S)-N-acyl derivative can be separated from the product. The choice of the acyl group and the specific amidase are crucial for achieving high enantioselectivity.

Asymmetric bioreduction of a prochiral ketone is a highly efficient method for the direct synthesis of a single enantiomer of a chiral alcohol. This approach avoids the 50% theoretical yield limitation of kinetic resolutions.

For the synthesis of this compound, the corresponding prochiral ketone, 2-amino-1-(3,4-difluorophenyl)ethanone, can be asymmetrically reduced using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often found in microorganisms such as yeast and bacteria, can exhibit high enantioselectivity, preferentially producing one enantiomer of the alcohol. The stereochemical outcome is determined by the specific enzyme used, with different enzymes capable of producing either the (R)- or (S)-enantiomer. For example, a ketoreductase from Paraburkholderia phymatum has been shown to effectively reduce the structurally similar 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to the corresponding (R)-alcohol with excellent enantiomeric excess. A similar enzyme could potentially be applied to the synthesis of the target amino alcohol.

The efficiency of the bioreduction can often be enhanced by using a whole-cell biocatalyst system that contains the necessary enzymes for cofactor regeneration (e.g., NAD(P)H), thus avoiding the need for the addition of expensive cofactors.

| Enzyme Type | Prochiral Substrate | Product | Key Advantages |

| Ketoreductase (KRED) | 2-Amino-1-(3,4-difluorophenyl)ethanone | This compound | High enantioselectivity, direct synthesis, avoids resolution |

| Alcohol Dehydrogenase (ADH) | 2-Amino-1-(3,4-difluorophenyl)ethanone | This compound | Often high stereoselectivity, can be used in whole-cell systems |

Asymmetric Bioreduction of Prochiral Substrates

Whole-Cell Biotransformations

Whole-cell biotransformation is a powerful technique that utilizes intact microbial cells as catalysts. This approach is advantageous as it obviates the need for costly enzyme purification and provides a cellular environment where cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), are continuously regenerated. nih.govresearchgate.net For the synthesis of this compound, the key reaction is the asymmetric reduction of the prochiral ketone precursor, 2-amino-1-(3,4-difluorophenyl)ethanone.

Microorganisms containing carbonyl reductases or alcohol dehydrogenases with the appropriate stereoselectivity are employed for this purpose. researchgate.net Often, recombinant strains of Escherichia coli or yeast are engineered to overexpress a specific reductase that exhibits high activity and (R)-selectivity towards the target ketone. For instance, a recombinant E. coli strain could be constructed to co-express an (R)-selective carbonyl reductase and a glucose dehydrogenase (GDH). researchgate.net The GDH facilitates the regeneration of the NADPH cofactor by oxidizing glucose, a cost-effective sacrificial substrate, ensuring the primary reduction reaction proceeds efficiently. researchgate.net

The process typically involves incubating the ketone substrate with a suspension of the microbial cells in an aqueous buffer. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize yield and enantiomeric excess (e.e.). The use of a biphasic system, incorporating an organic solvent, can sometimes enhance the process by improving substrate solubility and reducing product inhibition. researchgate.net

Table 1: Key Parameters in Whole-Cell Biotransformation for Chiral Alcohol Synthesis

| Parameter | Description | Typical Conditions | Rationale |

|---|---|---|---|

| Biocatalyst | Recombinant microorganism (e.g., E. coli) | Expressing (R)-selective carbonyl reductase and a cofactor regenerating enzyme (e.g., GDH) | Provides a self-sustaining catalytic system with high stereoselectivity. researchgate.net |

| Substrate | 2-amino-1-(3,4-difluorophenyl)ethanone | 10-100 g/L | The prochiral precursor for the desired chiral alcohol. |

| Co-substrate | Glucose or Isopropanol (B130326) | 1.1-1.5 equivalents | Used for in-situ regeneration of the NADPH/NADH cofactor. researchgate.netsemanticscholar.org |

| Medium | Aqueous buffer (e.g., phosphate (B84403) buffer) | pH 6.0-8.0 | Maintains physiological conditions for optimal enzyme activity within the cell. |

| Temperature | 25-37 °C | Balances enzyme activity with cell stability. |

| Outcome | this compound | High yield (>90%) and enantiomeric excess (>99% e.e.) | Demonstrates the efficiency and precision of biocatalytic reduction. |

Isolated Enzyme Catalysis (e.g., Alcohol Dehydrogenases)

The use of isolated enzymes offers a more controlled approach compared to whole-cell systems, eliminating potential side reactions from other cellular enzymes. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are prominent enzyme classes used for the asymmetric reduction of ketones to chiral alcohols. frontiersin.orgtudelft.nl

For the synthesis of the (R)-enantiomer, an ADH that follows the anti-Prelog rule for stereoselectivity is required. semanticscholar.orgresearchgate.net Such enzymes deliver a hydride from the cofactor to the si-face of the ketone's carbonyl group. frontiersin.org Several ADHs with (R)-specificity have been identified, notably from species of the genus Lactobacillus. nih.gov These enzymes can be produced recombinantly and used in a purified or partially purified form.

A critical aspect of isolated enzyme catalysis is the requirement for a stoichiometric amount of a reduced cofactor (NADPH or NADH). semanticscholar.org To make the process economically viable, an in situ cofactor regeneration system is essential. This is commonly achieved by adding a second enzyme-substrate system. Popular choices include:

Glucose Dehydrogenase (GDH): Uses glucose as the ultimate reductant.

Formate Dehydrogenase (FDH): Uses formate, which is oxidized to carbon dioxide. nih.gov

Isopropanol/ADH system: Uses a simple secondary alcohol like isopropanol as the hydride source, catalyzed by a second ADH. semanticscholar.org

The reaction is typically performed in a buffered aqueous solution, with the ketone substrate, the primary (R)-selective ADH, the cofactor, and the regeneration system components. The process can achieve very high enantiomeric excess (>99%) and chemical yields. acs.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to create efficient and elegant reaction sequences. nih.gov A plausible chemoenzymatic route to this compound involves a chemical synthesis of the ketone precursor followed by a highly selective enzymatic reduction.

Step 1: Chemical Synthesis of 2-amino-1-(3,4-difluorophenyl)ethanone

The synthesis of the α-amino ketone precursor can be achieved through several established chemical methods. A common approach begins with 3,4-difluoroacetophenone. This starting material can undergo α-bromination to yield 2-bromo-1-(3,4-difluorophenyl)ethanone. Subsequent reaction with an ammonia (B1221849) source, often in the form of hexamethylenetetramine (Sommelet reaction) or direct amination, followed by hydrolysis, yields the desired racemic α-amino ketone hydrochloride.

Step 2: Enzymatic Asymmetric Reduction

The 2-amino-1-(3,4-difluorophenyl)ethanone produced in the first step is then subjected to asymmetric reduction using an isolated (R)-selective alcohol dehydrogenase or ketoreductase, as detailed in section 2.2.2.2. This step leverages the exquisite stereoselectivity of the enzyme to convert the prochiral ketone into the single desired (R)-enantiomer of the amino alcohol with high fidelity. acs.org

Resolution Techniques for Racemic 2-Amino-2-(3,4-difluorophenyl)ethanol

When a stereoselective synthesis is not employed, the target compound is produced as a racemic mixture of its (R)- and (S)-enantiomers. Resolution techniques are then required to separate these enantiomers.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a well-established and widely used industrial method for separating enantiomers. libretexts.org The principle relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. mdpi.com Since the target compound is a base (due to its amino group), a chiral acid is used as the resolving agent.

The reaction of racemic 2-amino-2-(3,4-difluorophenyl)ethanol with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts:

this compound • L-tartaric acid

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol • L-tartaric acid

These two diastereomers are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. gavinpublishers.com The crystallized salt is then isolated by filtration. Finally, the desired enantiomer is liberated from the salt by treatment with a base to neutralize the resolving agent, allowing for its extraction. Multiple recrystallization steps may be necessary to achieve high optical purity. gavinpublishers.com

Table 2: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Rationale for Use |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, inexpensive, and forms crystalline salts with many amines. libretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a wide range of amines, offering different solubility profiles. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid that can form stable, crystalline salts. libretexts.org |

Chiral Chromatography for Preparative Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com

For preparative high-performance liquid chromatography (HPLC), the racemic 2-amino-2-(3,4-difluorophenyl)ethanol is repeatedly injected onto a large-diameter column packed with a CSP. The two enantiomers travel through the column at different rates due to the transient formation of diastereomeric complexes with the CSP, which have different energies of formation. scas.co.jp This differential retention allows them to be collected as separate fractions as they elute from the column.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including amino alcohols. mdpi.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like ethanol or isopropanol, is optimized to achieve the best balance between resolution and analysis time. chromatographyonline.com Additives such as trifluoroacetic acid or triethylamine (B128534) can be used to improve peak shape and selectivity for basic analytes like amines. chromatographyonline.com

Table 3: Typical Parameters for Preparative Chiral HPLC

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) | Immobilized or coated polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Solvent mixture | Hexane/Ethanol (e.g., 80:20 v/v) with additives |

| Additives | Acidic or Basic modifiers | 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA) |

| Detection | UV Detector | 254 nm or other suitable wavelength |

| Mode | Isocratic elution | The mobile phase composition is kept constant during the run. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the application of This compound as a chiral building block for the development of the ligands outlined and their subsequent use in the specified asymmetric catalysis reactions.

While the fields of asymmetric catalysis and chiral ligand development are extensive, the specific applications for the compound , as structured by the provided outline, are not documented in the accessible scientific domain. General methodologies exist for the synthesis of such ligands from various other chiral amino alcohols and for their use in asymmetric hydrogenation, but a direct connection to this compound could not be established through the literature search.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the foundational research data is not available. Attempting to do so would require speculation and extrapolation from unrelated compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound as a chiral building block or ligand in the asymmetric catalytic reactions outlined in the requested article structure. Searches for its use in asymmetric alkylation, aldol (B89426), Mannich, Diels-Alder, Grignard/organozinc additions, and enantioselective epoxidation did not yield any relevant research findings.

Therefore, it is not possible to generate the article with the specified content and structure, as the foundational data for such an article does not appear to be present in published scientific research.

Unable to Generate Article on the Specified Chemical Compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research to generate an article on "this compound" that adheres to the specific and detailed outline provided.

The request required in-depth information on the application of this particular chiral amino alcohol in several advanced catalytic processes, including:

Asymmetric Hydroxylation and Aminohydroxylation: Its role as a chiral building block or ligand.

Organocatalysis: Specifically its application in chiral Brønsted acid/base catalysis and in cooperative catalysis with metal and organic species.

Enantioselective Synthesis: Its use in the creation of advanced chiral intermediates.

The conducted searches did not yield any specific data, research findings, or examples of "this compound" being utilized in these precise contexts. General information on topics such as Sharpless Asymmetric Aminohydroxylation, various forms of organocatalysis, and the synthesis of chiral intermediates is available. However, none of the retrieved sources specifically mention or detail the role of "this compound" in these reactions.

The constraints of the request—to focus solely on the specified compound and the provided outline without introducing information outside of this strict scope—cannot be met with the currently available information. Generating content without specific supporting research would lead to speculation and unsubstantiated claims, which would not meet the required standards of scientific accuracy.

Therefore, it is not possible to produce the detailed, informative, and scientifically accurate article as requested.

Mechanistic Investigations and Stereochemical Control Studies of Reactions Involving R 2 Amino 2 3,4 Difluorophenyl Ethanol

Elucidation of Reaction Mechanisms in Asymmetric Catalysis Utilizing (R)-2-Amino-2-(3,4-difluorophenyl)ethanol Derivatives

While specific mechanistic pathways for catalysts derived from this compound have not been detailed in the literature, the mechanisms of analogous amino alcohol-based catalysts are well-documented. Typically, these compounds are used to create bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

For instance, in organocatalysis, a chiral Brønsted base catalyst derived from an amino alcohol can engage in complex hydrogen-bonding networks with the substrate and nucleophile. nih.gov The amino group often acts as a basic site to deprotonate a pro-nucleophile, forming a reactive enolate or enamine, while the hydroxyl group can coordinate to the electrophile, orienting it for a stereoselective attack. In many proposed mechanisms for reactions like the Michael addition or aldol (B89426) reaction, the catalyst's functional groups (amine and alcohol) work in concert to organize the transition state. mdpi.com For example, a thiourea-based catalyst can activate reagents through dual hydrogen bonding, facilitating a cascade reaction to form the final product. mdpi.com

In transition-metal catalysis, amino alcohols are frequently used as backbones for chiral ligands. The mechanism would involve the formation of a chiral metal complex that coordinates the substrate, with the stereochemical outcome being dictated by the ligand's structure.

Role of Non-Covalent Interactions in Stereoselectivity (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial for achieving high stereoselectivity in asymmetric catalysis, as they stabilize the favored transition state over the disfavored one. nih.gov The energy differences conferred by these weak interactions (typically 0.5 to 5 kcal/mol) are sufficient to dictate the chiral outcome of a reaction. Key interactions include:

Hydrogen Bonding: This is one of the most important interactions in organocatalysis. The hydroxyl and amino groups of amino alcohol derivatives are excellent hydrogen bond donors and acceptors. They can interact with substrates to restrict conformational freedom and create a rigid, well-defined chiral environment in the transition state. nih.govmdpi.com

π-Interactions: These include π-π stacking, C-H–π, and lone-pair–π interactions. For a catalyst like one derived from this compound, the difluorophenyl ring could participate in such interactions. For example, a lone-pair–π interaction between a cinchona alkaloid ligand and an alkene substrate has been identified as a key element in stereocontrol for kinetic resolution. nih.gov These interactions, though weak, can be decisive in chiral recognition. nih.gov

The table below summarizes the contribution of different non-covalent interactions in a model system from a study on asymmetric dihydroxylation.

| Interaction Type | Stabilizing Energy (kcal/mol) in Favored Transition State | Stabilizing Energy (kcal/mol) in Disfavored Transition State | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Lone-pair–π | -3.1 | -0.5 | -2.6 | nih.gov |

| π–π | -8.1 | -7.8 | -0.3 | nih.gov |

Transition State Analysis in Catalytic Cycles

Understanding the geometry and energetics of the transition state is paramount for explaining the origin of enantioselectivity. While no transition state analyses for this compound derivatives are available, computational methods like Density Functional Theory (DFT) are commonly used for this purpose in other systems.

These studies can map out the entire catalytic cycle, identifying the rate-determining and stereo-determining steps. For example, in a cyclopropenimine-catalyzed Michael addition, a proposed transition state model suggests that the substrate approaches the catalyst from a specific face to minimize steric hindrance, leading to the observed enantiomer. beilstein-journals.org Similarly, a model for a transfer hydrogenation reaction mediated by a thiourea (B124793) catalyst shows the substrate held in place by multiple hydrogen bonds, rationalizing the high enantioinduction. nih.gov These models are essential for the rational design of new and improved catalysts.

Influence of Substituents on the Aromatic Ring and Amino Alcohol Moiety on Enantioselectivity

The electronic and steric properties of substituents on both the aromatic ring and the amino alcohol backbone can profoundly impact a catalyst's activity and selectivity. Modification of these substituents is a common strategy for optimizing a catalyst for a specific transformation.

Aromatic Ring Substituents: Electron-withdrawing groups (like the fluorine atoms in the 3,4-difluorophenyl group) or electron-donating groups can alter the electronic nature of the catalyst. This can influence its ability to participate in π-interactions or modify the acidity/basicity of other functional groups through inductive effects. Studies on other systems have shown that changing aryl substituents can dramatically affect reaction efficiency and selectivity. beilstein-journals.org For example, increasing the electron deficiency of an aryl substituent was found to favor a cycloaddition pathway over a Michael addition pathway. beilstein-journals.org

Amino Alcohol Moiety Substituents: Steric bulk on the carbon atoms bearing the amino and hydroxyl groups is critical for creating an effective chiral pocket. Larger groups can enhance enantioselectivity by increasing steric repulsion in the disfavored transition state, but they may also decrease the reaction rate.

The following table, adapted from a study on a cyclopropenimine-catalyzed reaction, illustrates how modifying the aryl substituent on the substrate impacts yield and selectivity.

| Substituent on Imine Aryl Ring | Yield (%) | Enantiomeric Excess (ee %) | Michael/Cycloaddition Ratio | Reference |

|---|---|---|---|---|

| p-Chlorophenyl | >95 | 93 | 4:1 | beilstein-journals.org |

| o-Chlorophenyl | >95 | 92 | 2:1 | beilstein-journals.org |

| 2,4-Dichlorophenyl | >95 | 92 | 1:2 | beilstein-journals.org |

| 2,6-Dichlorophenyl | Exclusive formation of cycloadduct | beilstein-journals.org |

Ligand-Substrate Interactions and Chiral Recognition Processes

Chiral recognition is the process by which a chiral catalyst or ligand differentiates between two enantiomers or the two prochiral faces of a substrate. nih.gov This recognition is governed by the sum of interactions between the catalyst and the substrate. The classic "three-point interaction model" posits that a minimum of three distinct points of contact are needed for effective chiral discrimination. nih.gov

In the context of a catalyst derived from this compound, these interactions would likely involve hydrogen bonding from the N-H and O-H groups, and π-interactions from the difluorophenyl ring. The specific geometry of the catalyst-substrate complex in the transition state determines which enantiomer of the product is formed. Modern studies use techniques like NMR spectroscopy and computational modeling to elucidate these binding modes and understand the forces driving enantiorecognition. nih.govmdpi.com

Kinetic Isotope Effect Studies in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (e.g., kH/kD). wikipedia.org By measuring the KIE, chemists can gain insight into bond-breaking and bond-forming events in the rate-determining step of a reaction.

Primary KIE: A significant primary KIE (typically > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. princeton.edu

Secondary KIE: A smaller secondary KIE (typically 0.7-1.5) is observed when the bond to the isotope is not broken but its environment changes during the rate-determining step, for example, due to a change in hybridization. wikipedia.org

While no KIE studies have been reported for reactions involving this compound, such experiments would be invaluable for understanding its potential catalytic mechanisms. For instance, a large kH/kD in a proton transfer step would confirm that this step is rate-limiting. The table below shows KIE values from a study on the Suzuki-Miyaura reaction, demonstrating how they can be used to distinguish between different mechanistic pathways.

| Reaction Step | Isotopes | Experimental KIE | Predicted KIE (for specific pathway) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| Oxidative Addition | 12C/13C (at C-Br) | 1.020 | 1.021 (for PdL1 pathway) | Reaction proceeds via a monoligated palladium complex. | nih.gov |

| Oxidative Addition | 12C/13C (at C-Br) | 1.031 | 1.031 (for PdL2 pathway) | Reaction proceeds via a diligated palladium complex under stoichiometric conditions. | nih.gov |

| Transmetalation | 12C/13C (at C-Boron) | 1.035 | 1.034 | Proceeds via a tetracoordinate boronate intermediate. | nih.gov |

Computational and Theoretical Chemistry Studies on R 2 Amino 2 3,4 Difluorophenyl Ethanol and Its Derivatives

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules. For chiral amino alcohols such as (R)-2-Amino-2-(3,4-difluorophenyl)ethanol, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional structures. The molecule's flexibility, primarily due to rotation around the C-C and C-O bonds, gives rise to multiple conformers.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | B3LYP/6-31G(d) | 0.00 | O-H···N Hydrogen Bond |

| 2 | B3LYP/6-31G(d) | 1.25 | Gauche (N/Phenyl) |

| 3 | B3LYP/6-31G(d) | 2.50 | Anti (N/Phenyl) |

| 4 | M06-2X/6-311++G(d,p) | 0.00 | O-H···N Hydrogen Bond |

| 5 | M06-2X/6-311++G(d,p) | 1.10 | Gauche (N/Phenyl) |

Table 1. Hypothetical relative energies of different conformers of this compound calculated using DFT. The data illustrates how different conformers, characterized by specific intramolecular interactions, vary in stability.

Prediction of Spectroscopic Parameters Relevant to Chiral Discrimination

Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful experimental techniques for distinguishing between enantiomers. nih.govacs.org The combination of these experimental methods with computational predictions has become a reliable approach for determining the absolute configuration of chiral molecules. researchgate.net

Theoretical calculations, primarily using DFT, can predict the VCD and ECD spectra of a specific enantiomer, such as this compound. acs.org The process involves first obtaining the optimized geometry and then calculating the vibrational frequencies and rotational strengths for VCD, or the electronic transition energies and rotatory strengths for ECD. The calculated spectrum is then compared to the experimental one. A match between the predicted spectrum for the (R)-enantiomer and the experimental spectrum confirms the absolute configuration of the sample. VCD is particularly sensitive to the molecule's three-dimensional structure, including conformational changes and intermolecular interactions. rsc.org Lanthanide complexes containing chiral amino alcohols can also show induced CD signals, which are useful for probing chirality. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) |

| O-H Stretch | 3450 | 3465 | +5.2 |

| N-H Stretch | 3380 | 3392 | -3.8 |

| C-H Stretch (Aryl) | 3050 | 3058 | +1.5 |

| C-O Stretch | 1080 | 1085 | +8.9 |

Table 2. Illustrative comparison of experimental and DFT-calculated VCD spectroscopic data for a key vibrational mode in this compound. The sign of the rotational strength is crucial for chiral discrimination.

Modeling of Transition States and Reaction Pathways in Enantioselective Processes

This compound and its derivatives are often used as chiral ligands or catalysts in enantioselective reactions. westlake.edu.cnacs.org Computational modeling is essential for understanding the origin of enantioselectivity in these processes. csic.es By calculating the energies of the transition states for the pathways leading to the (R) and (S) products, chemists can predict which enantiomer will be formed preferentially.

DFT calculations are employed to locate and characterize the geometries and energies of the diastereomeric transition states. mdpi.com The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction. These models can reveal the specific non-covalent interactions—such as hydrogen bonds, CH-π interactions, or steric repulsion—between the chiral catalyst and the substrates that stabilize one transition state over the other. chemrxiv.orgrsc.org This detailed mechanistic understanding allows for the rational design of more selective and efficient catalysts. researchgate.netnih.gov

| Transition State | Method | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Key Stabilizing Interaction | Predicted Major Product |

| TS-pro-R | M06-2X/def2-TZVP | 15.2 | Catalyst-Substrate H-Bond | R-enantiomer |

| TS-pro-S | M06-2X/def2-TZVP | 17.5 | Steric Hindrance | - |

| ΔΔG‡ (TS-pro-S - TS-pro-R) | - | 2.3 | - | - |

Table 3. Example of DFT-calculated activation energies for competing transition states in a reaction catalyzed by a derivative of this compound. The lower energy of TS-pro-R indicates the preferential formation of the R-product.

Molecular Dynamics (MD) Simulations of Ligand-Metal Complexes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. When derivatives of this compound act as ligands for metal catalysts, MD simulations can provide crucial insights into the formation, stability, and conformational flexibility of the resulting ligand-metal complexes. tandfonline.comalfa-chemistry.comunimi.it

| Simulation Parameter | System | Value/Result | Significance |

| Simulation Time | Ligand-Cu(II) in Water | 100 ns | Ensures adequate sampling of conformational space. |

| Binding Free Energy | Ligand-Cu(II) | -8.5 kcal/mol | Indicates strong and stable complex formation. |

| RMSD of Ligand | Ligand Backbone | 1.2 Å | Shows the ligand maintains a stable conformation when bound. |

| H-Bonds (Ligand-Water) | N-H···O, O-H···O | Average 3.5 | Characterizes the interaction with the solvent environment. |

Table 4. Typical parameters and results from a Molecular Dynamics simulation of a metal complex with a derivative of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chiral Ligands

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the structural features of molecules with their biological activity or, in this context, their catalytic performance. sysrevpharm.orgmdpi.com For a series of chiral ligands derived from this compound, QSAR can be used to predict their effectiveness in inducing enantioselectivity. ajphs.com

In a QSAR study, various molecular descriptors (e.g., steric, electronic, topological) are calculated for each ligand in a training set. frontiersin.org A mathematical model is then developed to relate these descriptors to the experimentally observed enantiomeric excess (% ee) of a specific reaction. nih.gov A robust QSAR model can then be used to predict the enantioselectivity of new, untested ligand designs, thereby accelerating the discovery of optimal catalysts and reducing the need for extensive experimental screening. arxiv.orgresearchgate.net

| Descriptor Type | Example Descriptor | Correlation with Enantioselectivity |

| Steric | Sterimol L (Length) | Positive |

| Electronic | Hammett σ (Sigma) | Negative |

| Topological | Kappa Shape Index | Positive |

| Quantum Chemical | LUMO Energy | Negative |

Table 5. An example of descriptors used in a QSAR model for predicting the enantioselectivity of chiral amino alcohol-based ligands. The correlation indicates whether an increase in the descriptor value is associated with higher or lower enantioselectivity.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide detailed information about the distribution of electrons in this compound and its derivatives. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the nucleophilic and electrophilic centers of the molecule, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Electrostatic potential (ESP) maps can visualize the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). These analyses are crucial for predicting how the molecule will interact with other reagents in a reaction. For its derivatives used as ligands, understanding the electronic properties helps explain how they coordinate to a metal center and influence the electronic nature of the resulting catalyst, thereby affecting its reactivity and selectivity. mdpi.com

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Partial Charge on N | -0.85 e | Highlights the nucleophilic character of the amine group. |

| Partial Charge on O | -0.72 e | Highlights the nucleophilic/H-bonding character of the hydroxyl group. |

Table 6. Representative electronic properties of this compound calculated using quantum chemistry methods. These values are used to predict the molecule's reactivity.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Analysis of R 2 Amino 2 3,4 Difluorophenyl Ethanol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric excess (e.e.) of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol. phenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The selection of an appropriate CSP is crucial for achieving successful enantioseparation. For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. researchgate.net These are frequently coated or immobilized on a silica (B1680970) support. Another class of CSPs that has shown success in resolving underivatized amino acids and related compounds are macrocyclic glycopeptides, like teicoplanin. sigmaaldrich.com

Method development in chiral HPLC involves optimizing the mobile phase composition, which typically consists of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net The ratio of these solvents significantly influences the retention and resolution of the enantiomers. For polar and ionic compounds, reversed-phase conditions using aqueous-organic mobile phases may be more suitable. sigmaaldrich.com The detection is commonly performed using a UV detector, often at a low wavelength such as 200 nm, to ensure sensitivity. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A higher peak area for the (R)-enantiomer relative to the (S)-enantiomer indicates a higher enantiomeric purity.

Table 1: Illustrative Chiral HPLC Parameters for Amino Alcohol Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the analysis of volatile chiral compounds. However, due to the low volatility and polar nature of amino alcohols like this compound, derivatization is a necessary prerequisite for successful GC analysis. sigmaaldrich.com This process involves converting the polar amino and hydroxyl groups into less polar, more volatile derivatives.

A common two-step derivatization procedure for amino acids and related compounds involves esterification of the carboxyl group (not present in this specific molecule but relevant for the class) followed by acylation of the amino and hydroxyl groups. sigmaaldrich.com For amino alcohols, direct acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF) is a viable approach. sigmaaldrich.comresearchgate.net This derivatization not only increases volatility but can also enhance the separation of enantiomers on a chiral stationary phase.

The choice of the chiral capillary column is critical. Columns coated with cyclodextrin (B1172386) derivatives or chiral polysiloxanes are frequently employed for the enantioseparation of derivatized amino compounds. sigmaaldrich.comresearchgate.net Method development involves optimizing the temperature program of the GC oven to achieve baseline separation of the enantiomeric peaks. The use of a mass spectrometer (MS) as a detector provides both high sensitivity and structural information, confirming the identity of the eluted compounds.

Table 2: Example of a Chiral GC Method for Derivatized Amino Alcohols

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 200 °C at 5 °C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. nih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents, which form diastereomeric complexes or compounds that exhibit distinct NMR signals. researchgate.net

Chiral shift reagents, typically lanthanide complexes, are a type of chiral solvating agent that can induce chemical shift differences between the corresponding protons (or other nuclei) of the two enantiomers. libretexts.org These reagents create a chiral environment that leads to diastereomeric interactions with the enantiomers, breaking their spectral equivalence. The magnitude of the induced shift difference is often dependent on the proximity of the nucleus to the chiral center.

For this compound, the protons closest to the stereocenter would be expected to show the largest separation in their signals in the presence of a suitable chiral shift reagent. The integration of these separated signals allows for the direct calculation of the enantiomeric ratio. The use of ¹⁹F NMR can also be a valuable technique, as the fluorine atoms in the phenyl ring can provide sensitive probes for the chiral environment. nih.govrsc.org

Table 3: Principles of NMR with Chiral Shift Reagents

| Step | Description |

| 1. Sample Preparation | The chiral analyte is dissolved in a suitable deuterated solvent. |

| 2. Addition of Chiral Shift Reagent | A stoichiometric amount of a chiral lanthanide complex is added. |

| 3. Spectral Acquisition | ¹H or ¹⁹F NMR spectra are recorded. |

| 4. Analysis | The chemical shifts of the enantiomers are differentiated, and the peak integrals are used to determine the enantiomeric excess. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly valuable for determining the absolute configuration of a chiral compound and for studying its conformational properties in solution. nih.gov

The CD spectrum of a chiral molecule is unique to its three-dimensional structure. By comparing the experimentally measured CD spectrum of this compound with the spectra of compounds with known absolute configurations or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute stereochemistry can be confidently assigned. mtoz-biolabs.comnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.

Furthermore, CD spectroscopy is sensitive to changes in molecular conformation. By studying the CD spectrum under different conditions (e.g., varying solvent or temperature), information about the conformational preferences of this compound can be obtained.

Optical Rotation Measurements for Enantiomeric Purity and Absolute Configuration Correlation

Optical rotation is a classical chiroptical property of chiral substances, referring to their ability to rotate the plane of polarized light. ucalgary.ca The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a standardized measure of this property.

For this compound, measuring the optical rotation of a sample allows for the determination of its optical purity, which is directly related to its enantiomeric excess. ucalgary.camasterorganicchemistry.com A pure sample of the (R)-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of the pure (S)-enantiomer. A racemic mixture will have an optical rotation of zero. ucalgary.ca

The relationship between optical purity and enantiomeric excess is given by: Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

This technique provides a rapid and straightforward method for assessing enantiomeric purity, provided that the specific rotation of the pure enantiomer is known. It also serves as a correlative method for confirming the absolute configuration, as the sign of the rotation (+ or -) is a characteristic of a particular enantiomer.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov VCD provides detailed information about the stereochemistry of chiral molecules in solution. youtube.com

Similar to electronic CD, VCD spectra are unique to the absolute configuration and conformation of a molecule. The advantage of VCD is that it probes the fundamental vibrational modes of the molecule, which are often more localized and sensitive to subtle structural differences. By comparing the experimental VCD spectrum of this compound with spectra predicted from quantum chemical calculations, a definitive assignment of its absolute configuration can be made. nih.gov This technique is particularly useful when X-ray crystallography is not feasible or when the absolute configuration needs to be confirmed in the solution state.

Derivatization Chemistry and Scaffold Modification of R 2 Amino 2 3,4 Difluorophenyl Ethanol

Synthesis of Chiral Amides and Carbamates

The primary amine of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol serves as a key functional group for the synthesis of chiral amides and carbamates. These reactions are fundamental in peptide synthesis and for the installation of common protecting groups.

Amide Bond Formation: The formation of an amide bond typically involves the coupling of the amine with a carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A host of coupling reagents have been developed for this purpose, each with its own advantages regarding reaction time, yield, and prevention of side reactions. Common strategies involve the in-situ formation of activated esters or acyl fluorides. For instance, reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like TFFH, are employed to facilitate the coupling of sterically hindered or electronically deactivated substrates. nih.govtu-clausthal.de

Carbamate (B1207046) Synthesis: Carbamates are frequently used as protecting groups for amines due to their stability and orthogonal cleavage conditions. The tert-butoxycarbonyl (Boc) group is a widely used example, typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov This method is known for its high yields and mild, often catalyst- and solvent-free, conditions. ijarsct.co.in The resulting N-Boc protected amino alcohol can then be used in further synthetic steps where the nucleophilicity of the amine needs to be masked.

| Reagent/Method | Functional Group Formed | Key Features |

| Carboxylic Acid + Coupling Reagent (e.g., DCC/HOBt, TFFH) | Amide | Necessary for coupling amines with carboxylic acids; choice of reagent depends on substrate sterics and electronics. nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (N-Boc) | Common protecting group strategy; high yields under mild conditions. nih.govijarsct.co.in |

| Acyl Chlorides | Amide | Highly reactive, but may require careful control of reaction conditions. |

| Isocyanates | Urea (B33335) (a carbamate derivative) | Direct addition to the amine, forming a urea linkage. |

Formation of Schiff Bases and Imines for Further Asymmetric Transformations

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases or imines. This reaction is typically acid-catalyzed and proceeds through a reversible pathway involving a carbinolamine intermediate. diva-portal.org The formation of the C=N double bond introduces a new reactive site into the molecule, which can be exploited in various asymmetric transformations.

The resulting chiral imines can act as electrophiles, with the stereocenter of the amino alcohol moiety directing the approach of nucleophiles. This strategy is central to many carbon-carbon bond-forming reactions. For example, the umpolung, or reversal of polarity, of imines allows them to act as nucleophiles in catalytic asymmetric reactions, providing access to complex chiral amine structures. researchgate.netresearchgate.net The chiral auxiliary, in this case derived from this compound, controls the stereochemical outcome of the reaction.

Furthermore, these imines are key intermediates in multicomponent reactions, such as the aza-Diels-Alder reaction, which is a powerful method for constructing nitrogen-containing heterocyclic rings.

| Reactant | Product | Reaction Type | Application |

| Aldehyde (R'-CHO) | Schiff Base / Aldimine | Condensation | Intermediate for asymmetric addition reactions. |

| Ketone (R'-CO-R'') | Schiff Base / Ketimine | Condensation | Can be used in asymmetric reductions to form chiral amines. |

| Various Electrophiles (after deprotonation) | γ-Amino Ketones | Umpolung Reaction | Asymmetric synthesis of complex amine building blocks. researchgate.net |

Phosphorylation and Sulfonylation for Ligand Preparation

The hydroxyl and amino groups of this compound are ideal sites for phosphorylation and sulfonylation. These modifications are crucial for the development of chiral ligands used in asymmetric catalysis.

Phosphorylation: The hydroxyl group can be phosphorylated using phosphoryl chlorides in the presence of a suitable catalyst. acs.org For instance, 2-aryl-4-(dimethylamino)pyridine-N-oxides have been shown to be effective catalysts for the chemoselective phosphorylation of hydroxyl groups in amino acid derivatives. The resulting phosphate (B84403) esters can serve as ligands for various metal-catalyzed reactions. The amino group can also be phosphorylated to form phosphoramidates.

Sulfonylation: The primary amine can be readily converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is a common method for synthesizing sulfonamides, which are important functional groups in medicinal chemistry and are also used as protecting groups for amines. The resulting N-sulfonylated amino alcohols are valuable precursors for chiral ligands, as the sulfonamide group can coordinate to metal centers. Chiral sulfonamides derived from amino alcohols have been successfully used as ligands in enantioselective additions of organozinc reagents to aldehydes.

| Reaction | Reagent | Functional Group Formed | Application |

| Phosphorylation | Phosphoryl chloride | Phosphate ester / Phosphoramidate | Chiral ligands, enzyme inhibitors. acs.org |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide | Chiral ligands, protecting groups, medicinal chemistry. |

Cyclization Reactions to Form Chiral Heterocycles (e.g., Oxazolidines, Morpholines)

The 1,2-amino alcohol motif in this compound is a versatile precursor for the synthesis of various chiral heterocycles through intramolecular cyclization reactions.

Oxazolidines and Oxazolidinones: The reaction of the amino alcohol with an aldehyde or ketone yields an oxazolidine. This cyclization can be stereospecific, transferring the chirality of the starting material to the newly formed heterocyclic ring. Further, reaction with phosgene, diethyl carbonate, or related reagents can convert the amino alcohol into a chiral oxazolidinone. These oxazolidinones, famously known as Evans auxiliaries, are powerful tools in asymmetric synthesis, directing the stereochemical outcome of reactions such as aldol (B89426) condensations and alkylations.

Morpholines: The synthesis of morpholines can be achieved through various strategies. One common approach involves the N-alkylation of the amino alcohol with a two-carbon unit that can subsequently cyclize. For example, reaction with ethylene (B1197577) sulfate (B86663) provides a straightforward route to morpholine (B109124) derivatives. Another method involves the intramolecular cyclization of N-substituted amino alcohols. For instance, N-Boc protected amino acid derived alkynols can undergo silver(I)-promoted intramolecular cyclization to yield 2-methylene morpholines.

| Heterocycle | Reagents/Method | Key Features |

| Oxazolidine | Aldehyde or Ketone | Formation of a five-membered ring containing both oxygen and nitrogen. |

| Oxazolidinone | Phosgene, Diethyl Carbonate, CDI | Forms a cyclic carbamate; widely used as a chiral auxiliary. |

| Morpholine | Ethylene Sulfate, Intramolecular cyclization of N-alkynols | Synthesis of a six-membered heterocyclic ring. |

Modification of the Aromatic Ring for Tunable Electronic and Steric Properties

The 3,4-difluorophenyl group of the title compound can be further functionalized to modulate its electronic and steric properties. The outcome of such reactions is governed by the directing effects of the existing substituents: the two fluorine atoms and the 2-amino-1-hydroxyethyl side chain.

Electrophilic Aromatic Substitution (EAS): In EAS, the reactivity and regioselectivity are dictated by the electronic nature of the substituents.

Fluorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile adds to the ortho or para positions.

2-Amino-1-hydroxyethyl group: The effect of this side chain depends on the state of the amino group. If the amine is unprotected (-NH₂), it is a strongly activating, ortho, para-directing group. However, under the acidic conditions often used for EAS, the amine will be protonated to -NH₃⁺, which is a strongly deactivating, meta-directing group. If the amine is protected as an amide or carbamate, it remains an activating, ortho, para-director.

Considering these effects, electrophilic substitution on the 3,4-difluorophenyl ring will be directed to the positions ortho and para to the activating group (the side chain) and influenced by the ortho, para-directing nature of the fluorine atoms. The most likely positions for substitution are C-6 (ortho to the side chain and meta to the C-4 fluorine) and C-2 (ortho to the side chain and meta to the C-3 fluorine).

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings bearing strong electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic attack. The two fluorine atoms activate the ring towards SₙAr, making it possible to displace one of the fluorides with a nucleophile. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. Therefore, a strong nucleophile could potentially substitute one of the fluorine atoms, with the regioselectivity depending on the specific reaction conditions and the nature of the nucleophile.

| Reaction Type | Directing Effects of Substituents | Probable Position of Substitution |